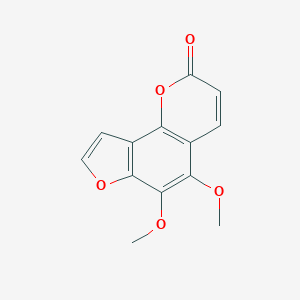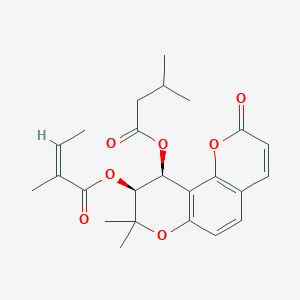
Praeruptorin E
Übersicht
Beschreibung
Praeruptorin E is a bioactive compound belonging to the angular-type pyranocoumarins, primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-asthmatic, and anti-cancer activities .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese anderer bioaktiver Verbindungen und die Untersuchung von Struktur-Wirkungs-Beziehungen.
Biologie: Die Forschung konzentriert sich auf seine Rolle bei der Modulation biologischer Pfade und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Praeruptorin E zeigt entzündungshemmende, asthmaschützende und krebshemmende Eigenschaften, was es zu einem Kandidaten für die Medikamentenentwicklung macht. .
Industrie: Die Verbindung wird aufgrund ihrer therapeutischen Vorteile in der Formulierung von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln verwendet
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:
Calciumkanal-Antagonismus: Es wirkt als Calciumkanal-Antagonist und hemmt den Calcium-Einstrom in Zellen, der für die Muskelentspannung und entzündungshemmende Wirkungen entscheidend ist.
NF-κB-Signalweg: Es hemmt den NF-κB-Signalweg und reduziert die Produktion proinflammatorischer Zytokine und Mediatoren.
Induktion der Apoptose: this compound induziert die Apoptose in Krebszellen, indem es apoptotische Proteine und Signalwege moduliert.
Wirkmechanismus
Target of Action
Praeruptorin E, a main bioactive constituent of Peucedanum praeruptorum, is known to act as a calcium antagonist . It primarily targets calcium channels, which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .
Mode of Action
This compound interacts with its targets, the calcium channels, by blocking them. This blockage inhibits the influx of extracellular calcium or the release of internal calcium, leading to the relaxation of vascular smooth muscle . Additionally, this compound has been found to target the NF-κB/PXR/CYP3A4 pathway, enhancing anti-asthma efficacy and preventing the toxicity of aminophylline .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By acting as a calcium antagonist, this compound disrupts the normal flow of calcium ions, leading to various downstream effects such as the relaxation of vascular smooth muscle . Furthermore, this compound also influences the NF-κB/PXR/CYP3A4 pathway, which plays a significant role in inflammation and drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to exhibit anti-inflammatory, neuroprotective, antitumor, anti-osteoclastogenic, antidepressant, and osteogenic effects . For instance, in the context of asthma, this compound has been found to reduce inflammation in the lungs, inhibit the expression of Th2 cell cytokines, promote lung tissue repair, and decrease the cardiotoxic effects of aminophylline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the plant Peucedanum praeruptorum, from which this compound is derived, is cultivated in montane habitats at an altitude between 250 and 2000 m . The specific environmental conditions in these habitats, such as temperature, humidity, and soil composition, could potentially impact the biosynthesis and potency of this compound.
Biochemische Analyse
Biochemical Properties
Praeruptorin E is known to interact with various biomolecules. It has been identified as a calcium antagonist , suggesting that it interacts with calcium channels to exert its effects. This interaction can influence various biochemical reactions within the cell, particularly those that are calcium-dependent .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. For instance, it has been found to suppress cell proliferation and migration in non-small cell lung cancer (NSCLC) cells . It also influences cell function by impacting cell signaling pathways. For example, it has been found to inhibit the ERK/CTSD signaling pathway in NSCLC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to significantly suppress the phosphorylation/activation of the ERK1/2 signaling pathway in NSCLC cells . This suggests that this compound exerts its effects at the molecular level by interacting with and inhibiting specific enzymes and signaling pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to influence the amounts of endothelium-derived relaxing factors through endothelial-dependent NO-cGMP and prostacyclin pathways
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Praeruptorin E umfasst mehrere Schritte, beginnend mit der Extraktion des Rohmaterials Peucedanum praeruptorum. Der Prozess umfasst:
Extraktion: Die Wurzeln von Peucedanum praeruptorum werden getrocknet und zu Pulver verarbeitet. Das Pulver wird dann mit Ethanol oder Methanol extrahiert.
Isolierung: Der Extrakt wird konzentriert und chromatographischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um this compound zu isolieren.
Reinigung: Eine weitere Reinigung wird durch Umkristallisation oder präparative HPLC erreicht, um reines this compound zu erhalten
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsverfahren, jedoch in größerem Maßstab. Die Verwendung von modernen chromatographischen Verfahren und automatisierten Extraktionssystemen sorgt für einen höheren Ertrag und eine höhere Reinheit der Verbindung .
Analyse Chemischer Reaktionen
Reaktionstypen: Praeruptorin E unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Substitution: Substitutionsreaktionen, insbesondere am Cumarinring, können zur Bildung neuer Verbindungen mit unterschiedlichen therapeutischen Wirkungen führen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen verwenden häufig Reagenzien wie Brom und Salpetersäure
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die auf ihre verbesserte oder modifizierte pharmakologische Aktivität untersucht werden .
Vergleich Mit ähnlichen Verbindungen
Praeruptorin E wird mit anderen Pyranocumarinen wie Praeruptorin A, Praeruptorin B und Praeruptorin C verglichen:
Praeruptorin A: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften, unterscheidet es sich in seinen Substituentengruppen am Cumarinring.
Praeruptorin B: Zeigt starke entzündungshemmende Wirkungen und ist strukturell ähnlich, jedoch mit unterschiedlichen funktionellen Gruppen.
Praeruptorin C: Wirkt als Calcium-Antagonist und hat unterschiedliche pharmakologische Aktivitäten
Einzigartigkeit: this compound zeichnet sich durch seine spezifische molekulare Struktur aus, die ihm einzigartige pharmakologische Eigenschaften verleiht, insbesondere seine starken entzündungshemmenden und asthmaschützenden Wirkungen .
Liste ähnlicher Verbindungen:
- Praeruptorin A
- Praeruptorin B
- Praeruptorin C
- Peucedanocoumarin I
- Peucedanocoumarin II
Eigenschaften
IUPAC Name |
[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-WLISBCLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78478-28-1 | |
| Record name | Praeruptorin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional uses of Peucedanum praeruptorum Dunn, the plant from which Praeruptorin E is derived?
A1: Peucedanum praeruptorum Dunn has a long history of use in traditional Chinese medicine for addressing respiratory issues. It's been traditionally employed to treat coughs, particularly those accompanied by thick sputum and difficulty breathing, as well as unproductive coughs and upper respiratory tract infections. []
Q2: What is the chemical structure of this compound?
A2: this compound is a pyranocoumarin characterized as (+)-3'-angeloyl-4'-isovalerylcis-khellactone based on spectral and chemical analyses. [, ]
Q3: What are the main bioactive components found in Peucedanum praeruptorum Dunn, and what are their recognized effects?
A3: The primary active constituents in Peucedanum praeruptorum Dunn are angular-type pyranocoumarins (APs). Among these, (±)-praeruptorin A, (+)-praeruptorin A, (±)-praeruptorin B, (+)-praeruptorin B, and (+)-praeruptorin E stand out. Research indicates that these compounds, along with the crude extract of the herb, exhibit a wide range of pharmacological activities. These include vasorelaxant effects, which help relax blood vessels; cardioprotective properties, shielding the heart from damage; hepatoprotective effects, protecting the liver; anti-tumor activity, and anti-platelet aggregative effects, which prevent blood clots. []
Q4: How does this compound influence the Nuclear factor-κB (NF-κB) pathway in the context of asthma?
A4: Studies using an ovalbumin-induced asthma mouse model revealed that this compound enhances the suppressive effect of theophylline (a common asthma medication) on NF-κB. This interaction results in reduced inflammation in lung tissue, suggesting a potential mechanism for PE's beneficial effects in asthma treatment. []
Q5: How does this compound affect the Pregnane X Receptor (PXR) and its downstream target, CYP3A4?
A5: Research indicates that this compound increases the expression of PXR, a nuclear receptor involved in xenobiotic metabolism, and its downstream target gene, CYP3A11 (the mouse homolog of human CYP3A4). This upregulation of the PXR/CYP3A4 pathway was observed in both an asthmatic mouse model and in a human fetal hepatocyte cell culture model. These findings suggest that PE might modulate drug metabolism by influencing this specific pathway. []
Q6: How does this compound affect theophylline levels in the body?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis showed that this compound reduces the concentration of theophylline and its metabolite, 1,3-dimethyluric acid (1,3-DMU), in rat serum. This suggests that PE might enhance theophylline's elimination from the body, potentially reducing the risk of toxicity associated with theophylline accumulation. []
Q7: What is the significance of the interaction between this compound and theophylline in asthma treatment?
A7: Theophylline, a widely used asthma drug, has a narrow therapeutic index, meaning the effective dose is close to the toxic dose, increasing the risk of poisoning. this compound shows promise in enhancing theophylline's anti-asthma efficacy while simultaneously mitigating its toxicity. [] This synergistic effect offers a potential avenue for safer and more effective asthma management.
Q8: What are the primary metabolic pathways of this compound in the liver?
A8: In both rat and human liver microsomes, this compound undergoes metabolism primarily through oxidation and hydrolysis. Oxidation occurs at the C-3' or C-4' substituent of the molecule, while hydrolysis is initiated solely at the C-3' substituent. []
Q9: Can you describe a method for simultaneously quantifying Praeruptorin A, Praeruptorin B, this compound, and moisture content in Peucedanum praeruptorum Dunn?
A9: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, offers a rapid and simultaneous method for determining the content of these compounds in the herb. Specifically, the Competitive Adaptive Reweighted Sampling (CARS)-PLS model exhibits superior performance in predicting the quantities of Praeruptorin A, Praeruptorin B, this compound, and moisture. []
Q10: How does early bolting in Peucedanum praeruptorum Dunn affect the plant's anatomy and the levels of Praeruptorin A, Praeruptorin B, and this compound?
A10: Early bolting in Peucedanum praeruptorum Dunn leads to significant changes in the plant's root anatomy. Bolted plants exhibit larger areas of secondary phloem with more vessels and wood fibers, while unbolted plants show larger areas of pericyclic parenchyma and secondary phloem. Importantly, unbolted plants exhibit higher content of Praeruptorin A, Praeruptorin B, and this compound compared to bolted plants. []
Q11: Can fungi influence the production of Praeruptorin A, Praeruptorin B, and this compound in Peucedanum praeruptorum Dunn?
A11: Yes, research has shown that certain fungal isolates can influence the levels of these compounds in Peucedanum praeruptorum Dunn. Specifically, a Didymella strain isolated from the plant's roots was found to contain Praeruptorin A, Praeruptorin B, and this compound. Furthermore, inoculating Peucedanum praeruptorum Dunn with this fungus influenced the concentration of these active compounds within the plant. []
Q12: How does the pharmacokinetics of Praeruptorin A, Praeruptorin B, this compound, and their metabolite khellactone change in rats with acute lung injury?
A12: A comparative pharmacokinetic study using a lipopolysaccharide-induced acute lung injury (ALI) rat model found that khellactone, a common metabolite of Praeruptorin A, B, and E, exhibits decreased exposure (area under the concentration-time curve) in ALI rats compared to healthy rats. Conversely, the pyranocoumarins themselves showed slightly higher systemic exposure in ALI rats. This suggests that ALI might alter the metabolism and/or elimination of these compounds. []
Q13: How is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) applied in Praeruptorin research?
A13: HPLC-MS/MS proves invaluable for identifying and characterizing this compound metabolites generated in liver microsomes. By comparing the mass spectral data of the metabolites with the parent compound, researchers can elucidate the metabolic transformations occurring in these systems. [] This technique is essential for understanding the compound's metabolic fate in biological systems.
Q14: Are there HPLC methods for analyzing this compound and other related coumarins in Peucedanum praeruptorum Dunn?
A14: Yes, several HPLC methods have been developed. One method uses an Agilent TC-C18(2) column with a methanol-water mobile phase to simultaneously determine the levels of (±)-Praeruptorin A, (±)-Praeruptorin B, and (+)-Praeruptorin E in different processed forms of the herb. [] Another method employs HPLC coupled with MS/MS for chemical profiling of Peucedanum praeruptorum Dunn extracts, leading to the identification of eight pyranocoumarins, including this compound. []
Q15: What are the implications of the observed changes in coumarin content and related gene expression during different growth stages of Peucedanum praeruptorum Dunn?
A15: Studies analyzing the expression of key enzyme genes involved in coumarin biosynthesis in Peucedanum praeruptorum Dunn across different growth stages reveal a correlation between gene expression and coumarin content. These findings contribute to a deeper understanding of the molecular mechanisms underlying coumarin biosynthesis in the plant. [] This knowledge can be potentially harnessed for optimizing the production of these valuable compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


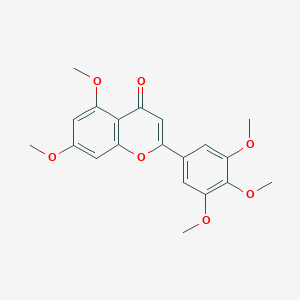




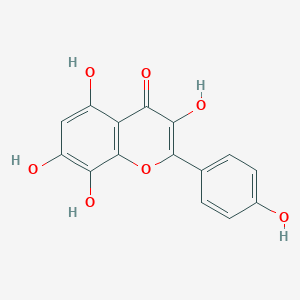
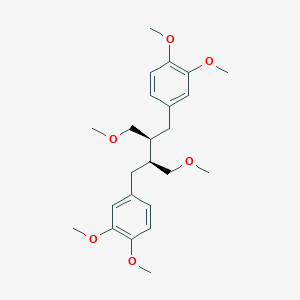



![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)


